2-(Chloromethyl)-4-fluorobenzonitrile
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Overview
Description
2-(Chloromethyl)-4-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the 2-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluorobenzonitrile typically involves the chloromethylation of 4-fluorobenzonitrile. One common method is the reaction of 4-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorine atom can act as a leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products can include alcohols or alkanes.
Scientific Research Applications
2-(Chloromethyl)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-fluorobenzonitrile in chemical reactions typically involves the activation of the chloromethyl group towards nucleophilic attack. The presence of the electronegative fluorine atom increases the electrophilicity of the chloromethyl group, facilitating various substitution reactions. In biological systems, the compound may interact with nucleophilic sites on biomolecules, leading to modifications that can be studied for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methylbenzonitrile
- 2-(Chloromethyl)-4-chlorobenzonitrile
- 2-(Chloromethyl)-4-bromobenzonitrile
Uniqueness
2-(Chloromethyl)-4-fluorobenzonitrile is unique due to the presence of both a chloromethyl and a fluorine substituent on the benzene ring. This combination imparts distinct reactivity patterns compared to other similar compounds, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required.
Properties
IUPAC Name |
2-(chloromethyl)-4-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFKXOFHBHPDAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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